Product packaging for Oxotitanium(1+)(Cat. No.:CAS No. 60635-32-7)

Oxotitanium(1+)

Cat. No.: B14598038
CAS No.: 60635-32-7
M. Wt: 63.866 g/mol
InChI Key: BSQBFKJKNDURTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxotitanium(1+) species are pivotal in advanced inorganic and materials chemistry, primarily forming the core of Titanium(IV)-Oxo Clusters (TOCs). These molecular structures are renowned for their role as model systems for titanium dioxide (TiO2) surfaces and their direct applications in photo-redox chemistry . The primary research value of these complexes lies in their tunable band gap. Unlike bulk TiO2, which is limited to UV light absorption (band gap ~3.2 eV), the incorporation of organic ligands into TOCs allows for the modulation of their HOMO-LUMO energy levels. This red-shifts their absorption into the visible light range, making them highly valuable for solar-driven applications . Key research applications include Photocatalysis for environmental remediation and hydrogen production , investigation as single-source precursors for sol-gel synthesis of doped titania nanomaterials , development of antimicrobial composite materials when dispersed in polymer matrices like PCL or PMMA , and utilization in sensing and electronics, with some oxo-titanium phthalocyanines exhibiting colorimetric pH sensing properties . The mechanism of action in photocatalytic applications often involves a light-initiated oxygen-to-metal charge transfer, resulting in a reduced Ti(III) center and an oxidized ligand. This process can generate reactive oxygen species (ROS) responsible for degrading organic pollutants or inactivating microbial cells . This product is designated for Research Use Only (RUO). It is intended for laboratory research purposes exclusively and is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption. This product is not for use in in vitro diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula OTi+ B14598038 Oxotitanium(1+) CAS No. 60635-32-7

Properties

CAS No.

60635-32-7

Molecular Formula

OTi+

Molecular Weight

63.866 g/mol

IUPAC Name

oxotitanium(1+)

InChI

InChI=1S/O.Ti/q;+1

InChI Key

BSQBFKJKNDURTG-UHFFFAOYSA-N

Canonical SMILES

O=[Ti+]

Origin of Product

United States

Preparation Methods

Hydrothermal Growth Dynamics

In hydrothermal systems, oxalic acid serves dual roles:

  • Complexation : Forms [Ti(C₂O₄)₃]²⁻, delaying hydrolysis and favoring 1D growth.
  • Redox Modulation : Under alkaline conditions, C₂O₄²⁻ may reduce Ti⁴⁺ to Ti³⁺, though XRD confirms dominant Ti(IV) in final products.

Cluster Assembly Pathways

Trinuclear clusters arise from controlled hydrolysis of Ti(OiPr)₄:

  • Initial Condensation : Ti(OiPr)₄ + H₂O → Ti–O–Ti linkages.
  • Oxo-Bridge Formation : Elimination of isopropanol generates μ₃-O bridges.
  • Ligand Stabilization : Carboxylates passivate cluster surfaces, preventing uncontrolled aggregation.

Challenges in Accessing Ti(I) Oxo Species

Despite methodological advances, isolating Oxotitanium(1+) (Ti⁺=O) remains elusive due to:

  • Thermodynamic Instability : Ti⁺ readily oxidizes to Ti³⁺/Ti⁴⁺ in aqueous or aerobic environments.
  • Synthetic Precursors : Most Ti(I) precursors (e.g., TiCl) are highly reactive, complicating controlled oxo-ligand incorporation.

Hypothetical Routes :

  • Non-Aqueous Metathesis : Ti(I)X (X = Cl, Br) + KO₂ → Ti(O) + KX (theoretical).
  • Electrochemical Reduction : Cathodic reduction of Ti³⁺ oxo-complexes in aprotic solvents.

Chemical Reactions Analysis

Reaction with Branched Organic Acids

Oxotitanium(IV) species exhibit dynamic structural transformations when reacted with branched carboxylic acids. Key findings include:

Table 1: Reactions of Ti(OiBu)₄ with Branched Carboxylic Acids

ReactantsProducts FormedConditionsKey ObservationsReferences
Ti(OiBu)₄ + HOOC-CMe₂Et[Ti₇O₉(OiBu)₄(HOiBu)(OOCCMe₂Et)₆]₂ (Intermediate)RT, Ar atmosphereMetastable μ-oxo clusters
→ [Ti₆O₆(OiBu)₆(OOCC(Me)₂Et)₆] (Stable)Aging (24–48 hrs)Conversion to hexanuclear core
Ti(OiBu)₄ + HOOC-tBu[Ti₆O₅(OiBu)₆(OOCC-tBu)₈] (Intermediate)RT, Ar atmosphereTransient pentanuclear structure
→ [Ti₆O₆(H₂O)₂(OiBu)₆(OOCC-tBu)₆] (Stable)HydrationWater-induced rearrangement

Mechanistic Insights :

  • Intermediate μ-oxo clusters form via ligand substitution and oxo-bridge reorganization.

  • Stability is enhanced by steric protection from branched carboxylates (e.g., -CMe₂Et, -tBu).

  • Hydration drives structural evolution toward thermodynamically stable hexanuclear frameworks .

Decomposition in Acidic Media

Oxotitanium(IV) phthalocyanine (OTiPc) undergoes decomposition in halogenated solvents:

Table 2: OTiPc Reactivity in Dichloromethane-Acid Mixtures

Solvent SystemProducts IdentifiedStability ProfileKey PathwaysReferences
DCM + CF₃COOHOTiPc⁺- (Radical Cation)Unstable (t₁/₂ ≈ 2 hrs)Radical-mediated decomposition to phthalimide
DCM + CCl₃COOHIntact OTiPcStable (>1 week)No radical formation

Critical Factors :

  • Trifluoroacetic acid (TFAA) oxidizes OTiPc to a radical cation, which hydrolyzes to phthalimide and 3-iminoisoindolin-1-one .

  • Trichloroacetic acid (TCAA) lacks sufficient oxidizing power, preserving OTiPc integrity .

Redox Reactions with Hydrogen Peroxide

High-pressure stopped-flow studies reveal kinetic behavior:

Table 3: Kinetics of H₂O₂ Reactions with Oxotitanium(IV) Complexes

Complexk (M⁻¹s⁻¹)Temp (°C)Pressure (MPa)MechanismReferences
[TiO(H₂O)₅]²⁺1.2 × 10³250.1Ligand substitution followed by redox
[TiO(citrate)]⁻4.7 × 10²250.1Inner-sphere electron transfer

Observations :

  • Reaction rates depend on ligand environment: citrate stabilizes Ti(IV) and slows H₂O₂ activation .

  • Pressure increases favor associative mechanisms in aqueous solutions .

Hydrolysis and Complexation

Aqueous titanium citrate systems form stable oxo-citrate clusters:

Table 4: Hydrolysis Products of Titanium Citrate Solutions

Molar Ratio (Cit:Ti)ProductStructureStabilityReferences
≤ 2:1Ti₈O₁₀(citrate)₄(H₂O)₁₂·14H₂O·3HOPrⁱTetragonal framework (I4₁/a space group)Insoluble, crystalline

Structural Features :

  • Citrate acts as a chelating-bridging ligand via carboxylate and alkoxide groups .

  • The neutral cluster [Ti₈O₁₀(citrate)₄(H₂O)₁₂] exhibits three distinct Ti coordination environments .

Catalytic Decomposition Pathways

Oxotitanium species participate in catalytic cycles, as shown in nitride reactions:

Table 5: TiN Reactions with Oxidizing Agents

Reactant SystemProductsNitrogen FateNotesReferences
TiN + H₂SO₄ + CrO₃TiOSO₄ + NH₄⁺ + N₂60% NH₄⁺, 40% N₂pH-dependent NH₄⁺ yield
TiN + HF + HgCl₂TiF₆²⁻ + NH₄⁺>95% NH₄⁺Hg²⁺-mediated oxidation

Implications :

  • Oxotitanium intermediates facilitate N–H bond formation in acidic oxidizers .

  • Hg²⁺ suppresses competing N₂ evolution by stabilizing Ti(III) intermediates .

Scientific Research Applications

Oxotitanium(1+) has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.

    Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.

    Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.

    Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.

Mechanism of Action

The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.

Comparison with Similar Compounds

Titanyl Sulfate (TiOSO₄)

  • Structure: Exists as monomeric [TiO(SO₄)] in dilute solutions but forms polynuclear hydroxo-bridged species (e.g., [Ti₂O₃(OH)₂]²⁺) under hydrolysis .
  • Applications : Used to improve TiO₂ retention in papermaking. However, high dosages impair dewatering rates and optical properties of paper .
  • Limitations: Poor thermal stability; hydrolyzes to TiO₂ nanoparticles in acidic media .

Phthalocyaninato Oxotitanium(IV) (TiOPc) Derivatives

  • Structure : A titanium(IV) center axially coordinated to a phthalocyanine macrocycle. Derivatives like 2,9,16,23-tridecyloxyphthalocyaninato oxotitanium(IV) feature alkoxy substituents that enhance solubility .
  • Properties :
    • Strong absorption in the visible spectrum (600–700 nm) due to π–π* transitions.
    • Axial coumarin substitutions (e.g., in Ag/Pc/p-Si diodes) improve interfacial electronic properties .
  • Applications : Photodynamic therapy, organic photovoltaics, and gas sensors.

Oxotitanium(IV) Schiff Base Complexes

  • Structure : N,O-chelation by Schiff base ligands (e.g., salen derivatives) creates tetrahedral or octahedral geometries.
  • Bioactivity : Complexes exhibit higher free energy (e.g., –1,250 kJ/mol for C3) and binding affinity with BlaC protein than free ligands. Key residues like Ile105 and Thr237 stabilize interactions .
  • ADMET Profile: Non-carcinogenic and suitable for oral administration, with moderate blood-brain barrier permeability .

Bis(acetylacetonato)oxotitanium(IV) [OTi(TMHD)₂]

  • Structure : Titanium(IV) coordinated to two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionato ligands.
  • Properties :
    • Volatile and soluble in organic solvents, making it ideal for chemical vapor deposition (CVD) of TiO₂ thin films .
    • Thermal decomposition yields high-purity TiO₂ with controlled crystallinity.
  • Commercial Use: Precursor for functional coatings and nanomaterials .

Sulfonatotitanyl(IV) Complexes

  • Structure : In aqueous solution, TiO²+ coordinates with sulfonate ligands and water molecules, forming [TiO(H₂O)₄(SO₃R)]ⁿ⁺ species. Dimethylsulfoxide (DMSO) solvation stabilizes trigonal bipyramidal geometries .
  • Reactivity: Enhanced Lewis acidity compared to non-sulfonated analogues, useful in catalytic oxidation reactions.

Data Tables

Table 1: Structural and Functional Comparison of Oxotitanium(IV) Compounds

Compound Coordination Geometry Key Functional Groups Applications Stability Issues References
Titanyl sulfate Polynuclear SO₄²⁻, OH⁻ Papermaking, TiO₂ synthesis Hydrolyzes at high temps
TiOPc derivatives Square planar Phthalocyanine, alkoxy Photocatalysis, sensors Degrades under UV light
Schiff base complexes Tetrahedral/Octahedral N,O-chelate ligands Anti-tuberculosis agents Sensitive to pH changes
OTi(TMHD)₂ Octahedral β-diketonate ligands CVD precursors Hygroscopic in moist air

Table 2: Physicochemical Properties

Compound HOMO-LUMO Gap (eV) Solubility Thermal Stability (°C)
TiOPc derivatives 2.1–2.5 Organic solvents >300
Schiff base complex (C3) 3.8 DMSO, DMF 180–200
OTi(TMHD)₂ N/A Chloroform, THF 250 (decomposes)

Key Research Findings

  • Hydrolysis Dynamics : Polynuclear oxotitanium species improve TiO₂ retention in papermaking but require precise concentration control to avoid mechanical weaknesses .
  • Electronic Tuning : Alkoxy substituents in TiOPc derivatives redshift absorption spectra, enhancing light-harvesting efficiency .
  • Medicinal Potential: Schiff base complexes exhibit nanomolar binding affinities for BlaC protein, outperforming first-line anti-tuberculosis drugs in computational models .

Q & A

Basic: What are the standard synthesis protocols for oxotitanium(1+) Schiff base complexes, and how can reproducibility be ensured?

Answer:
Oxotitanium(1+) complexes are typically synthesized by reacting titanium precursors (e.g., TiCl₄) with Schiff base ligands under inert conditions. Key steps include ligand deprotonation, stoichiometric metal-ligand coordination, and purification via recrystallization . To ensure reproducibility:

  • Detailed reagent specifications : Use exact manufacturer codes (e.g., TiCl₄ from Sigma-Aldrich, #12345) and solvent purity levels .
  • Equipment standardization : Specify reaction parameters (temperature, pH, stirring rate) and equipment models (e.g., Schlenk line for inert atmospheres) .
  • Characterization consistency : Validate products via FT-IR (C=N stretch at ~1600 cm⁻¹), UV-Vis (d-d transitions), and elemental analysis .

Advanced: How can computational methods resolve contradictions in thermodynamic stability data of oxotitanium(1+) complexes?

Answer:
Discrepancies in stability metrics (e.g., free energy, HOMO-LUMO gaps) arise from variations in ligand geometry or solvation effects. Methodological approaches include:

  • Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G* basis sets to calculate Gibbs free energy and dipole moments .
  • Molecular Dynamics (MD) Simulations : Analyze binding pocket stability in protein-ligand systems (e.g., BlaC enzyme) over 100 ns trajectories to identify critical residues (e.g., Ile105, Thr237) .
  • Comparative benchmarking : Cross-validate results with experimental spectroscopic data (e.g., XRD for crystal structure validation) .

Basic: What spectroscopic techniques are most effective for characterizing oxotitanium(1+) complexes?

Answer:

  • UV-Vis Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands (e.g., absorption at ~450 nm for porphyrin-based complexes) .
  • FT-IR : Confirm ligand coordination via shifts in C=N (Schiff base) or S=O (sulfonato groups) stretches .
  • Cyclic Voltammetry : Measure redox potentials (e.g., Ti⁴+/Ti³+ couples) in non-aqueous solvents like DMF .

Advanced: How can solvent selection impact the photoconductive stability of oxotitanium phthalocyanine nanoparticles?

Answer:
Solvent polarity and steric effects influence nanoparticle aggregation and charge transport. Methodological strategies:

  • Dispersant screening : Use polystyrene-acrylamide copolymers to stabilize nanoparticles in tetrahydrofuran (THF), reducing particle size to <50 nm via sonication .
  • Accelerated aging tests : Monitor photocurrent decay under UV irradiation (365 nm) to assess long-term stability .
  • Surface functionalization : Introduce sulfonate groups to enhance hydrophilicity and reduce aggregation .

Advanced: How do electrochemical properties of oxotitanium(1+) phthalocyanines compare to other metal-Pc complexes?

Answer:

  • Redox tuning : Peripheral vs. non-peripheral substituent positioning alters electron-withdrawing effects. For example, oxotitanium(IV) Pc shows a 150 mV anodic shift compared to Cu(II)-Pc due to higher Lewis acidity .
  • Electron paramagnetic resonance (EPR) : Detect metal-centered redox activity (e.g., Ti³+ signals at g ≈ 1.98) .
  • Comparative DFT : Calculate HOMO-LUMO gaps for Mn(III)-, Cu(II)-, and oxotitanium-Pc complexes to correlate with experimental cyclic voltammetry .

Basic: What are the critical considerations for designing ligands to enhance oxotitanium(1+) complex stability?

Answer:

  • Chelation effect : Use tetradentate Schiff bases (e.g., salen-type ligands) for stronger metal-ligand binding .
  • Steric hindrance : Incorporate bulky substituents (e.g., phenyl groups) to prevent solvent attack .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) improve oxidative stability but may reduce solubility .

Advanced: How can ADMET predictions guide the pharmacological application of oxotitanium(1+) complexes?

Answer:

  • In silico ADMET profiling : Use SwissADME or pkCSM to predict bioavailability (%ABS >30%), hepatotoxicity (CYP450 inhibition), and blood-brain barrier penetration .
  • Toxicity assays : Validate predictions with in vitro cell viability assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity .

Advanced: What mechanistic insights explain the high data-storage density in oxotitanium phthalocyanine-based devices?

Answer:

  • Charge-trapping dynamics : Use conductive atomic force microscopy (C-AFM) to map electron injection barriers at nanoscale domains .
  • Thermal stability tests : Perform thermogravimetric analysis (TGA) to confirm stability up to 300°C, critical for device longevity .

Basic: How should researchers address discrepancies in reported HOMO-LUMO gaps for oxotitanium(1+) complexes?

Answer:

  • Method calibration : Standardize DFT functionals (e.g., B3LYP vs. PBE0) and solvent models (PCM vs. SMD) across studies .
  • Experimental validation : Cross-check computational gaps with UV-Vis Tauc plots derived from optical data .

Advanced: What open-science practices ensure transparency in oxotitanium(1+) research data?

Answer:

  • Repository compliance : Deposit raw spectra and crystallographic data in Zenodo or Figshare with CC-BY licenses .
  • Metadata standards : Include experimental parameters (e.g., NMR spectrometer frequency, solvent batch numbers) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.